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Compound of Interest

Compound Name: 5-Fluoro-1H-indazol-7-amine
CAS No.: 1352397-94-4
Cat. No.: B2932901
Get Quote
. J

Executive Summary & Synthetic Provenance

The compound 5-Fluoro-1H-indazol-7-amine (CAS: 1352397-94-4) represents a critical
scaffold in kinase inhibitor development.[1] The simultaneous presence of a fluorine atom
(bioisostere for H/OH, metabolic blocker) and a primary amine (hydrogen bond donor/acceptor,
conjugation handle) creates a unique electronic environment that complicates standard
assignment.

The Elucidation Challenge

In indazole chemistry, the primary structural ambiguity is tautomeric regioselectivity (1H- vs.
2H-) and substituent positioning relative to the bridgehead carbons. For this specific molecule,
confirming the para relationship between the fluorine and the amine, and ensuring the amine is
at C7 (proximal to N1) rather than C4, is paramount.

Synthetic Context (The "Why" of Impurities)

To validate the structure, one must understand its origin. This scaffold is typically accessed via:
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e Reduction of 5-fluoro-7-nitro-1H-indazole: High fidelity, but risks incomplete reduction.
» Cyclization of 2,5-difluoro-3-aminobenzaldehyde: Risks regioisomeric mixtures (1H vs 2H).

Analytical Strategy: The Elucidation Workflow

The following decision tree outlines the logical flow for confirming the structure, prioritizing the
elimination of regioisomers.
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Figure 1: Step-wise elucidation logic. Note the critical role of 19F and 15N-HMBC in resolving
the specific isomer.

Mass Spectrometry: Elemental Confirmation

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula
validation.

¢ Method: ESI-QTOF or Orbitrap.
e Target lon:

m/z.

o Fragmentation Pattern:
o Loss of HCN: Common in indazoles.
o Loss of HF: Diagnostic for the fluoro-substituent.

o Loss of NH3: Diagnostic for the primary amine.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5][6][7][8][9]

This is the core of the elucidation. The 5-fluoro-7-amine substitution pattern creates a highly
specific spin system.

1H NMR Analysis (Proton)

Solvent: DMSO-

is required to observe the exchangeable protons (NH and NH
). CDCI

often leads to broadening of these signals.
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Shift (
Proton
» Ppm)

Multiplicity

Coupling (

, H2)

Assignment
Logic

H-1 ~12.5-13.0

brs

Indazole NH.[2]
Broad,
exchangeable.
Chemical shift
confirms 1H-
tautomer (2H is

typically lower).

H-3 7.90 - 8.00

s (or d)

Indazole CH.
The most
deshielded
aromatic proton.
Diagnostic

singlet.

H-4 7.05-7.15

dd

Ortho to F.
Doublet due to F,
fine splitting from
H6.

H-6 6.50 - 6.60

dd

Orthoto F &
NH2. Upfield
shift due to
strong electron
donation from
the 7-NH

group.

NH 5.00 - 5.50

brs

7-Amine. Broad
singlet.
Integration must
be 2H.

Key Diagnostic: The large chemical shift difference between H4 and H6 is caused by the amine

at C7. H6 is shielded (upfield) by the ortho-amino group, while H4 is relatively unaffected.
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19F NMR (Fluorine)

Fluorine NMR is the "cleanest" validation tool.
» Shift: Expected range -120 to -135 ppm.

o Pattern: A distinct triplet of doublets (td) or broad multiplet, reflecting the coupling to H4 and
H6 (

Hz) and potentially small coupling to H3.

o Absence of Impurities: 19F is excellent for detecting regioisomers (e.g., 4-fluoro or 6-fluoro
isomers), which would appear as distinct peaks shifted by >5 ppm.

13C NMR (Carbon)
The
C spectrum will show doublet splitting for carbons coupled to fluorine.
e C-5(C-F): Large coupling (
Hz).
e C-4/C-6: Medium coupling (
Hz).
e C-3a/C-7a: Small coupling (
Hz).
e C-7 (C-NH2): Distinct shift ~135-140 ppm, likely showing

coupling.

Advanced Elucidation: Distinguishing Tautomers
(1H vs 2H)
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The most common error in indazole chemistry is misassigning the N1 vs N2 tautomer. The 1H-
indazole is generally thermodynamically favored, but alkylation or specific conditions can trap
the 2H-form.

The "Gold Standard" Protocol: 1H-15N HMBC

If 15N equipment is available, this is definitive.

e 1H-Indazole: The H3 proton shows a strong 3-bond correlation to the pyrrole-like nitrogen
(N1) and a 2-bond correlation to the pyridine-like nitrogen (N2).

o 2H-Indazole: The correlations shift significantly due to the change in protonation site.

Alternative: 1D NOE | 2D NOESY

If 15N is unavailable, NOE is the robust alternative.

Key NOE Correlations

Weak/No NOE

Click to download full resolution via product page

Figure 2: NOE Logic. A strong NOE between the amine protons and H6 confirms the 7-position.
The lack of NOE between N1-H and H3/H7 helps rule out N2-tautomers where N2-H would be
spatially close to H3.

Experimental Protocols
Protocol A: NMR Sample Preparation (Strict)

e Mass: Weigh 5-10 mg of the solid.
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¢ Solvent: Use 0.6 mL DMSO-

(99.9% D). Note: Do not use CDCI
as it promotes aggregation and broadens the amine/indazole NH signals.

e Tube: High-precision 5mm NMR tube.
e Acquisition:
o 1H: 16 scans, 30° pulse angle, D1 = 1.0s.
o 13C: 1024 scans minimum (due to low sensitivity of quaternary carbons and C-F splitting).

o 19F: Proton-coupled and proton-decoupled experiments recommended.

Protocol B: Regioisomer Check (HPLC-UV-MS)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
o Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

» Gradient: 5% to 95% ACN over 10 mins.

o Detection: UV at 254 nm and 280 nm.

e Logic: 2H-indazoles often elute earlier than 1H-indazoles due to higher polarity, and they
exhibit a distinct UV

shift (often bathochromic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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